- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Cas no 941685-37-6 (Ruxolitinib (S enantiomer))

Ruxolitinib (S enantiomer) structure
Produktname:Ruxolitinib (S enantiomer)
CAS-Nr.:941685-37-6
MF:C17H18N6
MW:306.365022182465
MDL:MFCD13184797
CID:1064064
PubChem ID:50878566
Ruxolitinib (S enantiomer) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- S-Ruxolitinib (INCB018424)
- (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib)
- (3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (S)-Ruxolitinib
- INCB18424
- INCB-18424
- S-Ruxolitinib
- Ruxolitinib (S enantiomer)
- (βS)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- INCB 18424
- (betaS)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- F85017
- (3S)-3-CYCLOPENTYL-3-(4-{7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PYRAZOL-1-YL)PROPANENITRILE
- s2902
- CHEMBL1287854
- Ruxolitinib, S-
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)-
- (3S)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- AKOS005145906
- MS-24437
- CCG-265007
- 941685-37-6
- HY-50856A
- WVA83G6MCW
- Ruxolitinib S enantiomer
- BCP15524
- SW220207-1
- EX-A4005
- AC-30902
- BDBM50557386
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (betaS)
- DTXSID30678918
- (S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- SCHEMBL99225
- BRD-K19601669-001-03-5
- ruxolitinib-(S)
- DB-309925
- S-INCB18424
-
- MDL: MFCD13184797
- Inchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1
- InChI-Schlüssel: HFNKQEVNSGCOJV-HNNXBMFYSA-N
- Lächelt: [C@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Berechnete Eigenschaften
- Genaue Masse: 306.15929460g/mol
- Monoisotopenmasse: 306.15929460g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 453
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 83.2Ų
Experimentelle Eigenschaften
- Dichte: 1.40±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Insuluble (5.5E-3 g/L) (25 ºC),
Ruxolitinib (S enantiomer) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib (S enantiomer) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021578-1mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99% | 1mg |
¥710 | 2024-07-19 | |
eNovation Chemicals LLC | D480345-20g |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 20g |
$3480 | 2023-09-03 | |
Ambeed | A579847-250mg |
(S)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941685-37-6 | 98% | 250mg |
$424.0 | 2025-02-21 | |
MedChemExpress | HY-50856A-10mM*1 mL in DMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1 mL in DMSO |
¥800 | 2024-07-20 | |
TRC | C988940-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (ent-Ruxolitinib) |
941685-37-6 | 25mg |
$ 518.00 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6156-100 mg |
S-Ruxolitinib |
941685-37-6 | 99.79% | 100MG |
¥4083.00 | 2022-04-26 | |
eNovation Chemicals LLC | D480345-25mg |
(3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]propanenitrile |
941685-37-6 | 98% | 25mg |
$272 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S872329-1mg |
S-Ruxolitinib (INCB018424) |
941685-37-6 | 99% | 1mg |
¥892.80 | 2022-01-13 | |
MedChemExpress | HY-50856A-10mM*1mLinDMSO |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 10mM*1mLinDMSO |
¥800 | 2023-07-26 | |
MedChemExpress | HY-50856A-100mg |
Ruxolitinib (S enantiomer) |
941685-37-6 | 99.77% | 100mg |
¥4500 | 2024-07-20 |
Ruxolitinib (S enantiomer) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 - 30 °C; 2 - 3 h, 30 - 35 °C
Referenz
- A novel process for the preparation of ruxolitinib phosphate, India, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referenz
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referenz
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 12 h, rt → 100 °C
Referenz
- Preparation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase 2 inhibitors and degraders for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referenz
- Preparation of pyrrolopyrimidine derivatives as Janus kinase inhibitors for treatment of dry eye and other eye related diseases, World Intellectual Property Organization, , ,
Ruxolitinib (S enantiomer) Raw materials
- Methanesulfonic acid, 1,1,1-trifluoro-, 7H-pyrrolo[2,3-d]pyrimidin-4-yl ester
- 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
- (3S)-3-cyclopentyl-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- (βS)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile
Ruxolitinib (S enantiomer) Preparation Products
Ruxolitinib (S enantiomer) Verwandte Literatur
-
1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
3. Book reviews
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
941685-37-6 (Ruxolitinib (S enantiomer)) Verwandte Produkte
- 941678-49-5(Ruxolitinib)
- 1092939-17-7(Ruxolitinib phosphate)
- 881440-59-1(N-(3-chloroadamantan-1-yl)methylthiophene-2-carboxamide)
- 3002455-87-7((2,3-Difluoro-4-(trifluoromethyl)phenyl)(furan-2-yl)methanol)
- 1093879-99-2(Methyl 6-chloro-2-(chloromethyl)nicotinate)
- 146949-07-7(4-n-Propylbenzenesulfonyl chloride)
- 778646-91-6(Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate)
- 903324-48-1(N-(3-nitrophenyl)-N'-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
- 1261588-82-2(2-(2-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-3-acetonitrile)
- 2137507-24-3(2-(5-bromo-3-fluoropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:941685-37-6)Ruxolitinib (S enantiomer)

Reinheit:99%/99%/99%
Menge:50mg/100mg/250mg
Preis ($):188.0/339.0/579.0